N-(3-indolylmethyl) trichloroacetamidine
Description
N-(3-Indolylmethyl) trichloroacetamidine is a specialized organic compound featuring an indole core substituted at the 3-position with a methyl group linked to a trichloroacetamidine moiety. This structure confers unique reactivity, particularly in heterocyclic synthesis. For instance, trichloroacetamidine derivatives are known to react with Vilsmeier–Haack reagents to form 1,3-diaza-1,3-butadienes, which serve as intermediates for synthesizing quinazolines and other heterocycles . The trichloroacetamidine group enhances electrophilicity, enabling participation in cycloaddition and alkylation reactions, distinguishing it from simpler acetamide or formamide derivatives.
Properties
Molecular Formula |
C11H10Cl3N3 |
|---|---|
Molecular Weight |
290.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N'-(1H-indol-3-ylmethyl)ethanimidamide |
InChI |
InChI=1S/C11H10Cl3N3/c12-11(13,14)10(15)17-6-7-5-16-9-4-2-1-3-8(7)9/h1-5,16H,6H2,(H2,15,17) |
InChI Key |
GAGPMMPKTGNUBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN=C(C(Cl)(Cl)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(3-Indolylmethyl) Acetamide
Synthesis: Rapid synthesis via the Leuckart reaction using acetamide as a solvent yields N-(3-indolylmethyl) acetamide in 40% yield within 6 minutes . This method avoids complex purification, relying on recrystallization for isolation. Key Differences: The absence of electron-withdrawing chlorine atoms reduces electrophilicity compared to trichloroacetamidine, limiting its utility in reactions requiring strong electrophiles.
N-(3-Indolylmethyl)-N-Methylformamide
Synthesis: A modified rapid synthesis achieves 39.8% yield in 10 minutes, producing N-(3-indolylmethyl)-N-methylformamide as the primary product . Applications: No specific applications are noted, but the N-methyl group may enhance solubility or stability compared to non-methylated analogs. Key Differences: The formamide group lacks the trichloromethyl substituent, reducing steric and electronic effects critical for intermediate-driven syntheses.
Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency : Acetamide and formamide derivatives achieve higher yields (>39%) in rapid syntheses compared to trichloroacetamidine-based methods, which prioritize reactivity over yield .
- Reactivity Profile : The trichloromethyl group in this compound enhances electrophilicity, making it superior for constructing complex heterocycles like quinazolines .
- Purification Challenges : Trichloroacetamidine derivatives may require advanced purification techniques (e.g., chromatography) due to their reactivity, whereas acetamides are isolable via recrystallization .
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